4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring with two hydroxyl groups at the 3 and 4 positions, attached to an isoquinolinone core with an additional hydroxyl group at the 5 position. Its structure suggests potential biological activity and makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of a 3,4-dihydroxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and oxidation steps to yield the final isoquinolinone structure. Reaction conditions often involve the use of catalysts, such as acids or bases, and may require specific temperatures and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinolinone derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress, modulating the production of reactive oxygen species and exerting protective effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): Known for its role in the treatment of Parkinson’s disease.
3,4-Dihydroxybenzoic acid: A phenolic acid with antioxidant properties.
2-(3,4-Dihydroxyphenyl)ethanol: Found in olive oil, known for its health benefits.
Uniqueness
4-(3,4-Dihydroxyphenyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to its isoquinolinone core, which distinguishes it from other phenolic compounds. This structure may confer specific biological activities and make it a valuable compound for further research and development.
Properties
CAS No. |
656234-48-9 |
---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-(3,4-dihydroxyphenyl)-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H11NO4/c17-11-5-4-8(6-13(11)19)10-7-16-15(20)9-2-1-3-12(18)14(9)10/h1-7,17-19H,(H,16,20) |
InChI Key |
CLODYJPGYBMDGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.